7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine
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Overview
Description
7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H3BrClN3O. It is characterized by the presence of bromine and chlorine atoms attached to a furo[3,2-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7-bromo-2-aminopyrimidine with furan derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The presence of bromine and chlorine atoms enhances its binding affinity to biological targets, making it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine is unique due to the presence of both bromine and chlorine atoms on the furo[3,2-d]pyrimidine core. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its furo[3,2-d]pyrimidine structure provides a distinct scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C6H3BrClN3O |
---|---|
Molecular Weight |
248.46 g/mol |
IUPAC Name |
7-bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3O/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H,(H2,9,10,11) |
InChI Key |
IXABREOWKDEAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(O1)C(=NC(=N2)N)Cl)Br |
Origin of Product |
United States |
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